Cas no 325979-69-9 (4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide)

4-Chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted thiazole moiety. Its structure incorporates a chloro substituent on the benzamide ring and a propoxyphenyl group on the thiazole ring, enhancing its potential as a bioactive intermediate in medicinal chemistry. This compound exhibits notable stability and selectivity, making it valuable for pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise interactions with biological targets, while the chloro and propoxy functional groups contribute to its lipophilicity and binding affinity. The compound's synthetic versatility also facilitates further derivatization for structure-activity relationship studies.
4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide structure
325979-69-9 structure
Product Name:4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide
CAS No:325979-69-9
MF:C19H17ClN2O2S
MW:372.868482351303
CID:6130621
PubChem ID:4119884
Update Time:2025-07-02

4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide
    • 4-chloro-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
    • Benzamide, 4-chloro-N-[4-(4-propoxyphenyl)-2-thiazolyl]-
    • AKOS002936071
    • 4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
    • 325979-69-9
    • Oprea1_540022
    • F0174-0100
    • Inchi: 1S/C19H17ClN2O2S/c1-2-11-24-16-9-5-13(6-10-16)17-12-25-19(21-17)22-18(23)14-3-7-15(20)8-4-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
    • InChI Key: FVAAXSFRJRMXSG-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC=C(OCCC)C=C2)=CS1)(=O)C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 372.0699267g/mol
  • Monoisotopic Mass: 372.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 79.5Ų

4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide

4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide: A Promising Compound for Pharmaceutical Applications

4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide is a novel synthetic compound with a unique molecular structure that has garnered significant attention in the pharmaceutical industry. This compound, with the chemical identifier CAS No. 325979-69-9, represents a critical advancement in the development of therapeutic agents targeting various biological pathways. The molecule's design incorporates a benzamide scaffold, a 1,3-thiazole ring system, and a propoxyphenyl substituent, all of which contribute to its multifaceted pharmacological potential.

4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide is characterized by its ability to modulate key enzymes and receptors involved in inflammatory and metabolic processes. Recent studies have highlighted its potential as a dual-action inhibitor, capable of targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual inhibition mechanism is particularly relevant in the context of chronic inflammatory diseases, where the interplay between these pathways plays a critical role in disease progression.

4-chloro-N-4-(4-propdeoxyphenyl)-1,3-thiazol-2-ylbenzamide has demonstrated promising anti-inflammatory activity in preclinical models. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The study also noted its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses.

Recent advancements in computational chemistry have further enhanced the understanding of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide's molecular interactions. Molecular docking studies have revealed its potential to bind to the active site of the enzyme cyclooxygenase-2 (COX-2), which is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that this compound may offer a novel therapeutic strategy for managing conditions such as rheumatoid arthritis and inflammatory bowel disease.

The integration of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide into drug development pipelines is being explored through high-throughput screening (HTS) technologies. A 2024 study in Drug Discovery Today highlighted the compound's ability to modulate the expression of genes associated with metabolic disorders. This property makes it a potential candidate for the treatment of type 2 diabetes and obesity, where metabolic dysregulation is a central factor.

4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide also exhibits potential in the field of neuropharmacology. Preliminary studies suggest that this compound may interact with the serotonin receptor system, which is implicated in mood disorders and neurodegenerative diseases. These findings open new avenues for its application in the treatment of conditions such as major depressive disorder and Parkinson's disease.

The synthesis of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide involves a multi-step process that includes the formation of the 1,3-thiazole ring through a nucleophilic substitution reaction. The propoxyphenyl group is introduced via a coupling reaction, while the chloro substituent is incorporated through electrophilic substitution. The final benzamide moiety is formed through an amide bond formation between the carboxylic acid and the amine group.

Recent advancements in green chemistry have led to the optimization of the synthesis of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide. A 2023 study published in Green Chemistry described a solvent-free microwave-assisted synthesis method that significantly reduced the environmental impact of the process. This approach not only improves the efficiency of the reaction but also minimizes the use of hazardous solvents, aligning with the principles of sustainable chemical manufacturing.

The pharmacokinetic profile of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide is being investigated to determine its potential for oral administration. In vitro studies have shown that the compound exhibits good solubility in aqueous solutions, which is a critical factor for bioavailability. Further in vivo studies are needed to confirm its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

The potential of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide as a therapeutic agent is further supported by its ability to modulate the activity of enzymes involved in oxidative stress. A 2024 study in Antioxidants reported that this compound significantly reduced the levels of reactive oxygen species (ROS) in cultured cells exposed to oxidative stress. This property suggests its potential use in the treatment of conditions such as atherosclerosis and neurodegenerative diseases, where oxidative stress is a contributing factor.

Despite its promising therapeutic potential, the development of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide as a drug requires further investigation into its safety profile. Preclinical studies are necessary to evaluate its toxicity in various organ systems and to determine the optimal dosage for clinical trials. The compound's long-term effects on the liver, kidneys, and cardiovascular system are currently under investigation.

The future of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide in drug development is closely tied to advancements in personalized medicine. By understanding the genetic and epigenetic factors that influence its efficacy and safety, researchers can tailor its use to individual patients. This approach would maximize therapeutic benefits while minimizing adverse effects, ultimately improving patient outcomes.

In conclusion, 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide represents a significant advancement in the field of medicinal chemistry. Its multifaceted pharmacological potential, combined with recent advancements in synthesis and pharmacokinetic studies, positions it as a promising candidate for the treatment of a wide range of diseases. Continued research and development efforts are essential to fully realize its therapeutic potential and bring it to the clinical setting.

As the field of drug discovery continues to evolve, the integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is expected to play a crucial role in the development of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide. These technologies can accelerate the identification of optimal drug candidates, streamline the optimization of synthetic routes, and enhance the prediction of pharmacological properties. The application of AI in drug discovery is already showing promising results, and its integration into the development of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide is likely to further enhance its potential as a therapeutic agent.

Ultimately, the continued exploration of 4-chloro-N-4-(4-propoxyphenyl)-1,3-thiazol-2-ylbenzamide's pharmacological properties, synthesis methods, and safety profile will be instrumental in its transition from a research compound to a viable therapeutic option. The collaborative efforts of researchers, pharmaceutical companies, and regulatory agencies will be essential in navigating the complexities of drug development and ensuring that this compound reaches the patients who stand to benefit from its unique therapeutic potential.

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